molecular formula C6H7BrOS B1282137 2-Bromo-5-(methoxymethyl)thiophene CAS No. 82830-92-0

2-Bromo-5-(methoxymethyl)thiophene

Cat. No.: B1282137
CAS No.: 82830-92-0
M. Wt: 207.09 g/mol
InChI Key: QSQQAKKFHNTDAV-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethyl)thiophene is an organic compound with the molecular formula C6H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Safety and Hazards

The safety information for 2-Bromo-5-(methoxymethyl)thiophene indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do, continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(methoxymethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 5-(methoxymethyl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethyl)thiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily substituted or coupled with other molecules. In materials science, its electronic properties are influenced by the thiophene ring, which contributes to the conductivity and stability of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylthiophene: Similar structure but lacks the methoxymethyl group.

    2-Bromo-5-chloromethylthiophene: Contains a chloromethyl group instead of a methoxymethyl group.

Uniqueness

2-Bromo-5-(methoxymethyl)thiophene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other brominated thiophenes. This makes it a valuable intermediate in the synthesis of specific target molecules .

Properties

IUPAC Name

2-bromo-5-(methoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQAKKFHNTDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (5-bromothiophen-2-yl)methanol (460 mg, 2.38 mmol) in 5 mL anhydrous tetrahydrofuran at room temperature was added carefully hexanes-washed sodium hydride (60% in oil, 143 mg, 3.57 mmol). After stirring at room temperature for 30 minutes, methyl iodide (0.3 mL, 4.76 mmol) was added in a single portion and the reaction mixture stirred for 16 h at room temperature. The reaction mixture was poured into 20 mL of 0.2 N hydrochloric acid. Organics were extracted with 1:1 ether/hexanes (3×25 mL), washed with 30 mL each of 5% aqueous sodium bisulfite solution and brine, dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (2-3% ethyl acetate in hexanes) to give 2-bromo-5-(methoxymethyl)thiophene (439 mg, 89%) as an oil. Used without further characterization.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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